Phenylferricrocin-iron
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Overview
Description
Phenylferricrocin-Iron is a small molecule compound with the chemical formula C34H51FeN9O12 . It is a siderophore, a molecule that binds and transports iron in microorganisms. This compound is particularly significant due to its role in iron acquisition, which is crucial for the survival and virulence of many bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenylferricrocin-Iron typically involves the formation of a complex between ferricrocin and iron. The process begins with the preparation of ferricrocin, which is synthesized through a series of peptide bond formations involving amino acids and hydroxamate groups . The final step involves the chelation of iron to the ferricrocin molecule under controlled pH and temperature conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overproduce ferricrocin. The iron chelation step is then carried out in bioreactors, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenylferricrocin-Iron undergoes several types of chemical reactions, including:
Substitution: Ligand substitution reactions can take place, where the hydroxamate groups can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium dithionite and ascorbic acid are frequently used.
Substitution: Ligand substitution reactions often require the presence of competing ligands and controlled pH.
Major Products: The major products of these reactions include various iron complexes with different ligands, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Phenylferricrocin-Iron has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study iron chelation and transport mechanisms.
Biology: The compound is crucial in understanding bacterial iron acquisition and its role in pathogenesis.
Industry: It is used in the production of iron supplements and as a catalyst in various chemical reactions.
Mechanism of Action
Phenylferricrocin-Iron exerts its effects by binding to iron and facilitating its transport across cell membranes. The compound interacts with specific receptors on the bacterial cell surface, such as the ferrichrome-iron receptor, which mediates the uptake of the iron-siderophore complex . This process is energy-dependent and involves the TonB protein, which couples energy from the cytoplasmic membrane to the transport system .
Comparison with Similar Compounds
Phenylferricrocin-Iron is unique due to its specific structure and high affinity for iron. Similar compounds include:
Properties
Molecular Formula |
C34H51FeN9O12 |
---|---|
Molecular Weight |
833.7 g/mol |
IUPAC Name |
N-[3-[(2S,5S,8S,14R)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-14-benzyl-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide;iron |
InChI |
InChI=1S/C34H51N9O12.Fe/c1-21(44)41(53)15-7-12-25-31(49)35-20-30(48)38-28(18-24-10-5-4-6-11-24)32(50)36-19-29(47)37-26(13-8-16-42(54)22(2)45)33(51)40-27(34(52)39-25)14-9-17-43(55)23(3)46;/h4-6,10-11,25-28,53-55H,7-9,12-20H2,1-3H3,(H,35,49)(H,36,50)(H,37,47)(H,38,48)(H,39,52)(H,40,51);/t25-,26-,27-,28+;/m0./s1 |
InChI Key |
SJKVBDKBQHKHPK-OVSNALSBSA-N |
Isomeric SMILES |
CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O.[Fe] |
Canonical SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O.[Fe] |
Origin of Product |
United States |
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